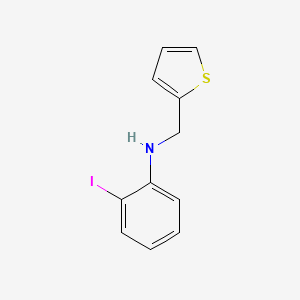

2-iodo-N-(thiophen-2-ylmethyl)aniline

Beschreibung

2-Iodo-N-(thiophen-2-ylmethyl)aniline (molecular formula: C₁₁H₁₁INS, molecular weight: 316.18 g/mol) is an ortho-substituted aniline derivative featuring an iodine atom at the 2-position of the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen. This compound combines the electronic effects of iodine (a heavy halogen) with the sulfur-containing heterocyclic thiophene moiety, which may confer unique physicochemical and biological properties. Its synthesis typically involves palladium-catalyzed coupling reactions or reductive amination protocols, as seen in analogous iodoaniline derivatives .

Eigenschaften

IUPAC Name |

2-iodo-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIPKQSVIHCTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(thiophen-2-ylmethyl)aniline can be achieved through several methods. One practical route involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide (KI) and iodine (I2) as halogen donors under transition-metal-free and base-free conditions. This method is operationally scalable and exhibits high functional-group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar decarboxylative iodination techniques. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-N-(thiophen-2-ylmethyl)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced forms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce oxidized thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-iodo-N-(thiophen-2-ylmethyl)aniline has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-iodo-N-(thiophen-2-ylmethyl)aniline involves its interaction with various molecular targets. The iodine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-N-(propan-2-yl)aniline

- Molecular Formula : C₉H₁₂IN

- Molecular Weight : 261.11 g/mol

- Key Differences: The thiophenemethyl group is replaced by an isopropyl substituent. Lower molecular weight (261.11 vs. 316.18) results in differences in solubility and boiling/melting points.

- Applications : Primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions .

2-Iodo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline

- Molecular Formula : C₁₁H₁₁IN₂S

- Molecular Weight : 330.19 g/mol

- Key Differences: Thiophene is replaced by a thiazole ring, introducing an additional nitrogen atom. Thiazole’s electron-deficient nature may alter the nucleophilicity of the aniline nitrogen compared to thiophene. Higher molecular weight (330.19 vs.

- Applications : Explored in medicinal chemistry for its heterocyclic diversity .

4-Methyl-N-(thiophen-2-ylmethyl)aniline

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.31 g/mol

- Key Differences: Iodine substituent is replaced by a methyl group at the para position. Methyl group enhances steric bulk but lacks the electron-withdrawing and heavy atom effects of iodine. Lower molecular weight (203.31 vs. 316.18) improves solubility in nonpolar solvents.

- Applications : Pharmaceutical intermediate, particularly in anticonvulsant drug synthesis .

4-(Thiophen-2-ylmethyl)aniline

- Molecular Formula : C₁₁H₁₁NS

- Molecular Weight : 189.28 g/mol

- Para-substitution vs. ortho-iodine in the target compound leads to distinct electronic environments.

- Applications : Utilized in polymer chemistry and as a ligand in coordination complexes .

Physicochemical and Reactivity Trends

Electronic Effects

Steric Considerations

- Ortho-substitution (iodine) introduces significant steric hindrance, impacting reaction rates in cross-coupling reactions (e.g., Sonogashira coupling) compared to para-substituted analogues .

Data Table: Structural and Functional Comparison

Biologische Aktivität

2-Iodo-N-(thiophen-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring and an iodine atom, which may influence its reactivity and biological interactions. The synthesis typically involves the iodination of N-(thiophen-2-ylmethyl)aniline, using iodine or iodinating agents in suitable solvents under controlled conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with halogen substitutions have shown enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa |

| N-(4-fluorophenyl)-N'-thiophen-2-ylurea | 8.3 | MCF-7 |

| 4-bromo-N-(thiophen-2-ylmethyl)aniline | 15.0 | A549 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that similar anilines can inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases and various kinases.

Table 2: Enzyme Inhibition Data

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

Study on Antitumor Activity

A recent study evaluated the antitumor activity of a series of thiophene-containing anilines, including derivatives of this compound. The findings suggested that the presence of iodine significantly enhanced the anticancer efficacy through increased cellular uptake and interaction with DNA.

"The incorporation of halogens into the molecular structure not only improves solubility but also enhances biological activity by facilitating interactions with target biomolecules."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.